
Diallyltelluride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diallyltelluride (DAT) is an organic compound that belongs to the family of organotellurium compounds. It is a yellow liquid with a garlic-like odor and is synthesized from diallyl disulfide. DAT has been found to exhibit various biological activities and has been studied extensively in recent years.
作用机制
The mechanism of action of Diallyltelluride is not fully understood, but it is believed to be related to its ability to induce apoptosis (programmed cell death) in cancer cells. Diallyltelluride has been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. This leads to the activation of caspases, which are enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
Diallyltelluride has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in the risk of chronic diseases such as cancer and cardiovascular disease. Additionally, Diallyltelluride has been found to have a protective effect on the liver and to improve liver function.
实验室实验的优点和局限性
The advantages of using Diallyltelluride in lab experiments include its high purity, stability, and low toxicity. However, Diallyltelluride is a highly reactive compound, and precautions must be taken when handling it in the lab. Additionally, Diallyltelluride is not widely available, and its synthesis can be challenging.
未来方向
There are several future directions for research on Diallyltelluride. One area of research is to further understand its mechanism of action and how it induces apoptosis in cancer cells. Additionally, research can be done to explore the potential of Diallyltelluride as a therapeutic agent for various chronic diseases. Further studies can also be conducted to optimize the synthesis method of Diallyltelluride and to develop new derivatives of Diallyltelluride with enhanced biological activities.
Conclusion:
In conclusion, Diallyltelluride is a promising compound with various biological activities and potential therapeutic applications. Its synthesis method has been optimized, and it has been extensively studied for its anticancer, antioxidant, and anti-inflammatory properties. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
合成方法
Diallyltelluride is synthesized from diallyl disulfide by reacting it with sodium tellurite in the presence of an acid catalyst. The reaction takes place under mild conditions and yields Diallyltelluride with high purity. The synthesis method has been optimized to obtain high yields of Diallyltelluride, and various modifications have been made to improve the reaction conditions.
科学研究应用
Diallyltelluride has been extensively studied for its biological activities, including its anticancer, antioxidant, and anti-inflammatory properties. It has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. Diallyltelluride has also been shown to have a protective effect on the liver and to reduce oxidative stress in the body. Additionally, Diallyltelluride has been found to have anti-inflammatory properties and can reduce inflammation in the body.
属性
CAS 编号 |
113402-46-3 |
|---|---|
产品名称 |
Diallyltelluride |
分子式 |
C6H10Te |
分子量 |
209.7 g/mol |
IUPAC 名称 |
3-prop-2-enyltellanylprop-1-ene |
InChI |
InChI=1S/C6H10Te/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 |
InChI 键 |
DHVJTZIICQZTJY-UHFFFAOYSA-N |
SMILES |
C=CC[Te]CC=C |
规范 SMILES |
C=CC[Te]CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



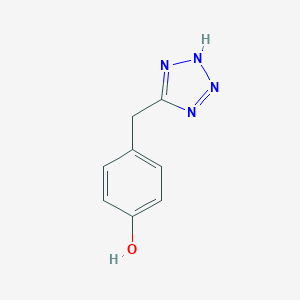

![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
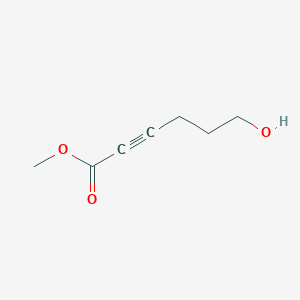
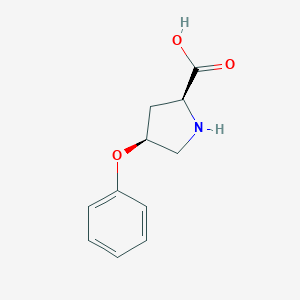
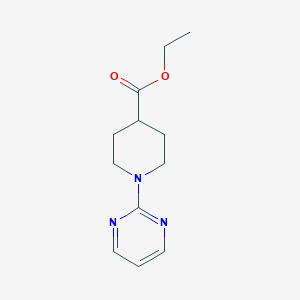
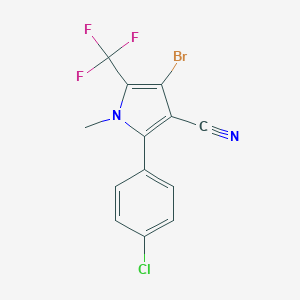
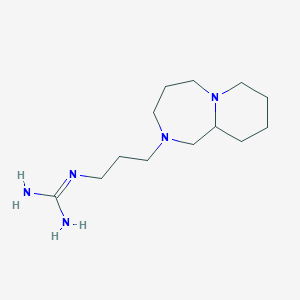


![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)

